molecular formula C16H16O2 B6397320 2-(2,4-Dimethylphenyl)-6-methylbenzoic acid, 95% CAS No. 1261903-26-7

2-(2,4-Dimethylphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6397320
CAS RN: 1261903-26-7
M. Wt: 240.30 g/mol
InChI Key: SGZUVBHFSKHIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylphenyl)-6-methylbenzoic acid, 95% (2,4-DMP-6-MB) is a common organic compound used in laboratory experiments. This compound is widely used in research studies due to its chemical and physical properties, as well as its ability to interact with other compounds.

Mechanism of Action

2-(2,4-Dimethylphenyl)-6-methylbenzoic acid, 95% acts as an inhibitor of enzymes, meaning it blocks the activity of certain enzymes. It binds to the active site of the enzyme, preventing the enzyme from interacting with other compounds. This inhibition of enzymes can have a variety of effects, depending on the enzyme that is being inhibited.
Biochemical and Physiological Effects
2-(2,4-Dimethylphenyl)-6-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain compounds. This can lead to a decrease in the production of hormones, such as adrenaline and cortisol. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to protect cells from damage.

Advantages and Limitations for Lab Experiments

2-(2,4-Dimethylphenyl)-6-methylbenzoic acid, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, as it only requires two compounds and a solvent mixture. Another advantage is that it is relatively stable, meaning it can be stored for long periods of time without degrading. However, one of the main limitations of 2-(2,4-Dimethylphenyl)-6-methylbenzoic acid, 95% is that it is not very soluble in water, meaning it is not suitable for experiments that require aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 2-(2,4-Dimethylphenyl)-6-methylbenzoic acid, 95%. One potential direction is to further study its effects on enzymes, as well as its ability to interact with other compounds. Another potential direction is to study its effects on various biochemical and physiological processes, such as its ability to influence hormone production. Additionally, further research could be done to determine the optimal conditions for synthesizing 2-(2,4-Dimethylphenyl)-6-methylbenzoic acid, 95%, as well as to develop new methods for synthesizing it. Finally, further research could be done to study the potential toxicity of 2-(2,4-Dimethylphenyl)-6-methylbenzoic acid, 95%, as well as its potential uses in pharmaceuticals and other applications.

Synthesis Methods

2-(2,4-Dimethylphenyl)-6-methylbenzoic acid, 95% is synthetically produced by combining two compounds: 2,4-dimethylphenol and 6-methylbenzoic acid. The reaction is a two-step process, first the two compounds are combined in a solvent mixture and heated to a temperature of approximately 80°C. This causes the two compounds to react and form a white solid. The solid is then filtered and washed with a solvent to remove any impurities. The resulting product is then dried and the purity is tested to ensure it is 95%.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-6-methylbenzoic acid, 95% is widely used in scientific research due to its ability to interact with other compounds. It is used in a variety of experiments, such as those involving organic chemistry, biochemistry, and pharmaceuticals. It has been used in studies to analyze the effects of certain drugs, as well as to study the biochemical and physiological effects of certain compounds. It is also used to study the mechanism of action of certain compounds, as well as their interactions with other compounds.

properties

IUPAC Name

2-(2,4-dimethylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-10-7-8-13(12(3)9-10)14-6-4-5-11(2)15(14)16(17)18/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZUVBHFSKHIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC(=C2C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688992
Record name 2',3,4'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261903-26-7
Record name 2',3,4'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.